
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate is a chiral hydrazine-derived ester featuring a tert-butoxycarbonyl (BOC)-protected hydrazinyl group, a benzyl substituent, and a propanoate backbone. The dicyclohexylamine counterion enhances solubility in nonpolar solvents, making it suitable for synthetic applications requiring stabilized intermediates. Its structural complexity arises from the stereospecific (S)-configuration at the propanoate center and the dual functionalization of the hydrazine moiety (benzyl and BOC groups).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of a benzyl hydrazine with a suitable carboxylic acid derivative.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Coupling with Dicyclohexylamine: The final step involves coupling the protected hydrazine derivative with dicyclohexylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction would yield the deprotected hydrazine derivative.
Scientific Research Applications
Chemical Synthesis
Dicyclohexylamine is known for its utility as a reagent in organic synthesis. The compound's structure allows for diverse synthetic pathways, particularly in the formation of hydrazone derivatives. Hydrazones are significant in organic chemistry as they can serve as intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving Dicyclohexylamine Derivatives
Biological Research
The compound has shown promise in biological applications, particularly due to its interactions with cannabinoid receptors. Research indicates that hydrazone compounds can modulate these receptors, which are implicated in various physiological processes and diseases such as anxiety, spasticity, and neurodegenerative disorders .
Case Study: Cannabinoid Receptor Modulation
A study explored the effects of hydrazone modulators on cannabinoid receptors, revealing potential therapeutic applications for conditions like anxiety and Parkinson's disease. The findings suggest that these compounds could be developed into novel treatments targeting specific neurological pathways .
Pharmaceutical Development
In pharmaceutical contexts, dicyclohexylamine derivatives have been investigated for their potential as drug candidates. The compound's ability to form stable complexes with various biomolecules enhances its applicability in drug design.
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active hydrazine moiety. This hydrazine can then interact with various biological targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs, particularly those containing BOC-protected amino or hydrazinyl groups and aromatic substituents. Below is a systematic comparison:
Key Structural Features and Differences
Target Compound:
- Molecular Formula: Not explicitly provided (inferred as C₃₀H₄₈N₃O₄ based on substituents).
- Functional Groups: BOC-protected hydrazine. Benzyl group at the hydrazine N1-position. (S)-configured propanoate ester. Dicyclohexylamine counterion.
Analogs (Selected from –4):
BD329637 (CAS 331730-08-6): Formula: C₁₇H₂₆BFN₂O₂. Features: BOC-protected amino group, furan-2-yl substituent, dicyclohexylamine counterion. Key Difference: Replaces hydrazine with an amine and substitutes benzyl with furan. Similarity Score: 0.85 (structural overlap in BOC and counterion) .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 159990-12-2): Formula: C₁₃H₁₇NO₅. Features: BOC-protected amino group, 4-hydroxyphenyl substituent. Key Difference: Acetic acid backbone instead of propanoate; lacks hydrazine and counterion. Similarity Score: 0.77 .
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 159611-02-6): Formula: C₁₅H₂₁NO₅. Features: BOC-protected amino group, 4-methoxyphenyl substituent. Key Difference: Propanoic acid backbone; lacks esterification and hydrazine. Similarity Score: 0.77 .
Physicochemical and Functional Comparisons
Parameter | Target Compound | BD329637 | (S)-2-(4-Hydroxyphenyl) Analog |
---|---|---|---|
BOC Group | Hydrazinyl-BOC | Amino-BOC | Amino-BOC |
Aromatic Substituent | Benzyl | Furan-2-yl | 4-Hydroxyphenyl |
Backbone | Propanoate ester | Propanoate ester | Acetic acid |
Counterion | Dicyclohexylamine | Dicyclohexylamine | None |
Solubility (Polarity) | Moderate (amine counterion) | Moderate | Low (carboxylic acid) |
Synthetic Utility | Hydrazine coupling | Amine coupling | Carboxylic acid reactivity |
Research Findings and Implications
- Hydrazine vs.
- Benzyl vs.
- Counterion Role : Dicyclohexylamine improves crystallinity and purification in both the target compound and BD329637, a feature absent in carboxylic acid analogs .
Biological Activity
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available data on its biological properties, mechanisms of action, and potential applications.
- Chemical Formula : C30H48N2O6
- Molecular Weight : 532.71 g/mol
- CAS Number : 201668-30-6
- Structural Characteristics : The compound features a dicyclohexylamine moiety attached to a hydrazine derivative, which is known for its reactivity and ability to form various derivatives.
Dicyclohexylamine derivatives often exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazine-based compounds can inhibit specific enzymes, including proteases, which are crucial in various biological processes such as viral replication and cancer cell proliferation.
- Antimicrobial Properties : Preliminary research indicates that dicyclohexylamine derivatives may possess antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.
- Neuroprotective Effects : There is emerging evidence that compounds with hydrazine structures may offer neuroprotective benefits, potentially through the modulation of neurotransmitter levels or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: HIV Protease Inhibition
A study investigated the effects of dicyclohexylamine derivatives on HIV protease activity. The results indicated that these compounds could effectively inhibit the enzyme, thereby potentially reducing viral load in infected cells. This mechanism suggests a promising avenue for developing antiviral therapies based on this compound class.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of dicyclohexylamine derivatives revealed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.
Toxicity and Safety Profile
The safety profile of dicyclohexylamine derivatives is critical for their development as therapeutic agents. Preliminary toxicity studies indicate that while some derivatives exhibit low acute toxicity in animal models, further research is necessary to fully understand their safety margins and potential side effects.
Table 2: Toxicity Data Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate?
Methodological Answer: The synthesis typically involves three key steps:
Chiral Core Preparation : Start with (S)-2-aminopropanoic acid derivatives. Introduce the hydrazinyl group via nucleophilic substitution using 1-benzyl-2-(tert-butoxycarbonyl)hydrazine under anhydrous conditions (THF, 0–5°C, 12–24 hours) .
Esterification : React the carboxylic acid intermediate with dicyclohexylamine in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (room temperature, 6–8 hours) to form the dicyclohexylammonium salt .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the stereochemical integrity and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (85:15) mobile phase (flow rate: 1.0 mL/min, UV detection at 254 nm). Retention times should match authentic (S)-enantiomer standards .
- NMR Analysis :
- Polarimetry : Measure optical rotation ([α]²⁵D) and compare with literature values (e.g., [α]²⁵D = +32° to +35° in methanol) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 80°C (TGA data). Store at –20°C in airtight, amber vials to prevent Boc group hydrolysis .
- Light Sensitivity : Exposure to UV light accelerates racemization. Use light-protected containers during handling .
- Humidity Control : Maintain relative humidity <30% in storage environments to avoid hydrate formation (confirmed by Karl Fischer titration) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound using transition-metal catalysis?
Methodological Answer: Rhodium-catalyzed asymmetric hydrogenation or desymmetrization of prochiral intermediates (e.g., meso-alkenes) can enhance enantiomeric excess (ee):
-
Catalyst System : Use [Rh(COD)((R)-BINAP)]BF₄ (1–2 mol%) in methanol under 50 psi H₂ at 25°C .
-
Substrate Design : Introduce steric hindrance near the hydrazinyl group to improve catalyst-substrate interaction (e.g., cyclopropane substituents) .
-
Optimization Metrics :
Parameter Optimal Range ee (%) Catalyst Loading 1.5 mol% 98–99 Temperature 25°C 98 H₂ Pressure 50 psi 97
Q. What mechanistic insights explain contradictions in Boc deprotection kinetics under acidic conditions?
Methodological Answer: Conflicting reports on Boc cleavage rates (e.g., TFA vs. HCl/dioxane) arise from solvent polarity and counterion effects:
- TFA Mechanism : Rapid deprotection (10 minutes, 0°C) via protonation of the Boc carbonyl oxygen, forming a stabilized carbocation intermediate .
- HCl/Dioxane : Slower kinetics due to poor solubility of the dicyclohexylammonium salt, requiring longer reaction times (2–4 hours, 25°C) .
- Mitigation Strategy : Add 10% anisole to scavenge carbocations and prevent side reactions (validated by LC-MS monitoring) .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Variable NMR Shifts : Differences in ¹H NMR δ values (e.g., benzyl protons at δ 7.2–7.4 vs. δ 7.3–7.5) may stem from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvents and report deuterated solvent locks .
- Mass Spectrometry : Use high-resolution ESI-MS (e.g., m/z 396.56 [M+H]⁺) to confirm molecular weight. Discrepancies in fragmentation patterns can arise from in-source decay; employ collision-induced dissociation (CID) at 20–30 eV for reproducibility .
Q. What advanced analytical methods validate chiral integrity during dynamic kinetic resolution?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a heavy-atom derivative (e.g., PtCl₄) .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-31G* level) to detect <1% enantiomeric impurity .
Properties
Molecular Formula |
C27H45N3O4 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
InChI Key |
MDGLAMPROYHLDD-MERQFXBCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.